molecular formula C13H12ClNO5S2 B2931898 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide CAS No. 1105205-25-1

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide

Cat. No. B2931898
CAS RN: 1105205-25-1
M. Wt: 361.81
InChI Key: LLKHNFUREXLHBM-UHFFFAOYSA-N
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Description

The compound contains a benzo[d][1,3]dioxol-5-yloxy group, an ethyl linker, and a 5-chlorothiophene-2-sulfonamide group. The benzo[d][1,3]dioxol-5-yloxy group is a common motif in organic chemistry and is found in many natural products and synthetic compounds . The 5-chlorothiophene-2-sulfonamide group is a sulfur-containing heterocycle, which is often used in medicinal chemistry due to its diverse biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the benzo[d][1,3]dioxol-5-yloxyethyl group with the 5-chlorothiophene-2-sulfonamide group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the ethyl linker. The benzo[d][1,3]dioxol-5-yloxy group and the 5-chlorothiophene-2-sulfonamide group are likely to be in a trans configuration due to the steric hindrance. The exact geometry would need to be confirmed by techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the ether group in the benzo[d][1,3]dioxol-5-yloxy moiety could potentially undergo cleavage under acidic conditions. The sulfonamide group could potentially undergo hydrolysis to form a sulfonic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and sulfonamide groups could potentially make the compound polar and capable of forming hydrogen bonds, which would influence its solubility in different solvents .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide, a derivative of benzo[b]thiophene-2-sulfonamide, has been explored for its potential in inhibiting ocular carbonic anhydrase. This is particularly significant in the treatment of glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide, which are structurally related, have shown promising ocular hypotensive effects, making them suitable for clinical evaluation in this context (Graham et al., 1989).

Antibacterial and Antifungal Properties

The compound's sulfonamide group, a common feature in antibacterial and antifungal agents, has been the focus of extensive research. Studies have revealed that variations in the sulfonamide structure can lead to significant changes in antibacterial and antifungal efficacy. Specific derivatives have exhibited moderate to good activity against various bacterial strains, indicating the potential for further development in this area (Aziz‐ur‐Rehman et al., 2013).

Enzyme Inhibition and Biological Screening

Research has also been conducted on the effects of similar sulfonamide derivatives on different enzymes. Compounds with structural similarities have been synthesized and tested for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Certain derivatives have shown notable activity, especially against acetylcholinesterase, suggesting potential therapeutic applications (Fatima et al., 2013).

Carbonic Anhydrase Inhibitory Activities in Cancer Research

In cancer research, similar sulfonamide derivatives have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes, which are significant in tumor progression. While these studies have not specifically involved N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide, they provide insight into the potential applications of similar compounds in cancer therapeutics (Kucukoglu et al., 2016).

Supramolecular Chemistry

Research into the complexation of sulfonamide derivatives with various metals has also been a significant area of study. These complexes, involving sulfonamide ligands, can lead to the formation of supramolecular architectures with potential applications in material science and catalysis (Li et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Standard safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO5S2/c14-12-3-4-13(21-12)22(16,17)15-5-6-18-9-1-2-10-11(7-9)20-8-19-10/h1-4,7,15H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHNFUREXLHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-chlorothiophene-2-sulfonamide

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